molecular formula C9H16ClN3O B14774114 2-(6-(Hydrazinylmethyl)pyridin-2-yl)propan-2-ol hydrochloride

2-(6-(Hydrazinylmethyl)pyridin-2-yl)propan-2-ol hydrochloride

Cat. No.: B14774114
M. Wt: 217.69 g/mol
InChI Key: DMKMMYXRSONNDM-UHFFFAOYSA-N
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Description

2-(6-(Hydrazinylmethyl)pyridin-2-yl)propan-2-ol hydrochloride is a chemical compound with the molecular formula C9H16ClN3O. It is a derivative of pyridine and contains both hydrazinyl and hydroxyl functional groups. This compound is primarily used in organic synthesis and as an intermediate in pharmaceutical research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-(Hydrazinylmethyl)pyridin-2-yl)propan-2-ol hydrochloride typically involves the reaction of 2-(6-bromopyridin-2-yl)propan-2-ol with hydrazine hydrate under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the hydrazinylmethyl group .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity. The final product is often purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

2-(6-(Hydrazinylmethyl)pyridin-2-yl)propan-2-ol hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(6-(Hydrazinylmethyl)pyridin-2-yl)propan-2-ol hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(6-(Hydrazinylmethyl)pyridin-2-yl)propan-2-ol hydrochloride involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. The pyridine ring can interact with receptor sites, modulating biological pathways. These interactions make it a valuable tool in drug discovery and development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(6-(Hydrazinylmethyl)pyridin-2-yl)propan-2-ol hydrochloride is unique due to its combination of hydrazinyl and hydroxyl functional groups, which provide distinct reactivity and interaction profiles. This makes it particularly useful in the synthesis of complex molecules and in biological studies where specific interactions are required .

Properties

Molecular Formula

C9H16ClN3O

Molecular Weight

217.69 g/mol

IUPAC Name

2-[6-(hydrazinylmethyl)pyridin-2-yl]propan-2-ol;hydrochloride

InChI

InChI=1S/C9H15N3O.ClH/c1-9(2,13)8-5-3-4-7(12-8)6-11-10;/h3-5,11,13H,6,10H2,1-2H3;1H

InChI Key

DMKMMYXRSONNDM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC=CC(=N1)CNN)O.Cl

Origin of Product

United States

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